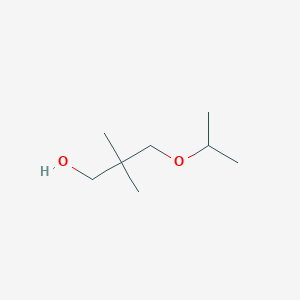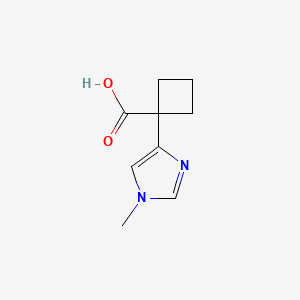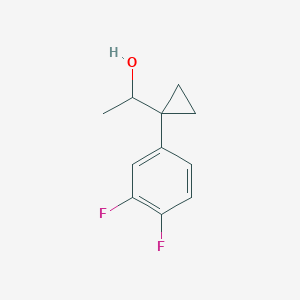
2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol is an organic compound with the molecular formula C8H18O2. It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a propan-2-yloxy group attached to a 2,2-dimethylpropan-1-ol backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol typically involves the reaction of 2,2-dimethylpropan-1-ol with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or hydrochloric acid
Solvent: Toluene or dichloromethane
The reaction proceeds through an etherification process, where the hydroxyl group of 2,2-dimethylpropan-1-ol reacts with the isopropyl alcohol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Halides or amines
科学的研究の応用
2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-1,3-propanediol
- 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one
- 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]
Uniqueness
2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol stands out due to its specific structural features, such as the presence of both a propan-2-yloxy group and a 2,2-dimethylpropan-1-ol backbone. This unique combination imparts distinct chemical properties, making it valuable in various applications, from organic synthesis to industrial production.
特性
分子式 |
C8H18O2 |
|---|---|
分子量 |
146.23 g/mol |
IUPAC名 |
2,2-dimethyl-3-propan-2-yloxypropan-1-ol |
InChI |
InChI=1S/C8H18O2/c1-7(2)10-6-8(3,4)5-9/h7,9H,5-6H2,1-4H3 |
InChIキー |
HPAHMHPNTXBINA-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC(C)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-1-(benzo[b]thiophen-3-yl)ethan-1-one](/img/structure/B13599829.png)







![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)
![Imino(methyl)[2-(trimethylsilyl)ethyl]-lambda6-sulfanone](/img/structure/B13599896.png)


